methyl 1,4-dioxane-2-carboxylate
Description
Methyl 1,4-dioxane-2-carboxylate (C₁₀H₁₀O₄, molecular weight 194.18 g/mol) is a bicyclic ether-ester derivative characterized by a 1,4-benzodioxane core with a methyl ester group at the 2-position. It serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research due to its reactivity and structural adaptability . The compound is also known by multiple synonyms, including methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate and methyl (±)-1,4-benzodioxane-2-carboxylate, reflecting its diverse nomenclature across chemical databases .
Properties
CAS No. |
1248039-63-5 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,4-dioxane-2-carboxylate can be synthesized through the esterification of 1,4-dioxane-2-carboxylic acid with methanol in the presence of an acid catalyst . Another method involves the reaction of methyl 2,3-dibromopropionate with 3-nitrocatechol, followed by separation and identification of the positional isomers using HMBC NMR analysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dioxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1,4-dioxane-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1,4-dioxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions . These interactions can affect cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromo and Nitro Derivatives
Methyl 1,4-dioxane-2-carboxylate shares structural similarities with halogenated and nitro-substituted analogs, which are synthesized via condensation of methyl 2,3-dibromopropionate with functionalized catechols. Key examples include:
Methyl 8-Bromo-1,4-Benzodioxane-2-Carboxylate
- Structure : A bromine atom at the 8-position of the benzene ring.
- Synthesis : Produced from 3-bromocatechol and methyl 2,3-dibromopropionate.
- Applications : Used as intermediates for bioactive molecules, leveraging bromine’s electronegativity for cross-coupling reactions .
Methyl 5-Bromo-1,4-Benzodioxane-2-Carboxylate
- Structure : Bromine at the 5-position.
- Separation : Separated from the 8-bromo isomer via chromatography, with structural confirmation through HSQC and HMBC NMR .
Methyl 8-Nitro-1,4-Benzodioxane-2-Carboxylate
- Structure: Nitro group (-NO₂) at the 8-position.
Methyl 5-Nitro-1,4-Benzodioxane-2-Carboxylate
- Structure : Nitro group at the 5-position.
- Identification : Distinguished from the 8-nitro isomer using HMBC NMR, which correlates hydrogen and carbon signals across the ring .
Table 1: Comparison of Key Derivatives
| Compound | Substituent Position | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| This compound | None (parent) | 194.18 | General synthetic intermediate |
| 8-Bromo derivative | C8 | 273.09 | Cross-coupling reactions |
| 5-Bromo derivative | C5 | 273.09 | Pharmaceuticals, agrochemicals |
| 8-Nitro derivative | C8 | 239.18 | Electrophilic functionalization |
| 5-Nitro derivative | C5 | 239.18 | Reduction to amine precursors |
Functional Group Analogues
Resin Acid Methyl Esters
Compounds like sandaracopimaric acid methyl ester (C₂₁H₃₀O₂) and communic acid methyl esters (e.g., E- and Z-isomers) are structurally distinct but share ester functionality. These diterpenoid derivatives are derived from natural resins and used in materials science and traditional medicine . Unlike this compound, they lack the benzodioxane core and exhibit lower synthetic versatility.
Cyclic Oxalyl Threonate
3-(Hydroxymethyl)-5,6-dioxo-1,4-dioxane-2-carboxylate, a tricarboxylic acid derivative found in plants, shares a dioxane ring but differs in substituents and biological origin .
Toxicity Comparison with 1,4-Dioxane
While this compound is a functionalized derivative, 1,4-dioxane (CAS 123-91-1) is a simple solvent with well-documented carcinogenicity and environmental persistence .
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